molecular formula C10H12O4 B1594241 2,3-Dihydroxypropyl benzoate CAS No. 3376-59-8

2,3-Dihydroxypropyl benzoate

Cat. No.: B1594241
CAS No.: 3376-59-8
M. Wt: 196.2 g/mol
InChI Key: SFCPXHKCMRZQAC-UHFFFAOYSA-N
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Description

2,3-Dihydroxypropyl benzoate is an organic compound with the molecular formula C10H12O4 It is an ester formed from benzoic acid and 2,3-dihydroxypropyl alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydroxypropyl benzoate can be achieved through several methods. One common method involves the esterification of benzoic acid with 2,3-dihydroxypropyl alcohol in the presence of an acid catalyst. The reaction typically proceeds as follows:

    Reactants: Benzoic acid and 2,3-dihydroxypropyl alcohol

    Catalyst: Concentrated sulfuric acid or hydrochloric acid

    Conditions: Refluxing the mixture at elevated temperatures (around 80-100°C) for several hours

Another method involves the transesterification of methyl benzoate with 2,3-dihydroxypropyl alcohol in the presence of a base catalyst such as sodium methoxide.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydroxypropyl benzoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to produce benzoic acid and 2,3-dihydroxypropyl alcohol.

    Oxidation: It can be oxidized to form benzoic acid and other oxidation products.

    Substitution: The hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products:

    Hydrolysis: Benzoic acid and 2,3-dihydroxypropyl alcohol

    Oxidation: Benzoic acid and other oxidation products

    Substitution: Various substituted benzoates depending on the reagents used

Scientific Research Applications

Chemical Applications

1. Organic Synthesis

  • Intermediate in Synthesis : 2,3-Dihydroxypropyl benzoate is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including hydrolysis and oxidation, leading to the formation of valuable derivatives.

2. Asymmetric Synthesis

  • The compound’s chiral nature makes it particularly useful in asymmetric synthesis. It can be employed to produce enantiomerically pure compounds, which are crucial in pharmaceuticals.

Biological Applications

1. Model Compound for Enzyme Studies

  • This compound serves as a model compound for studying ester hydrolysis and enzyme-catalyzed reactions. Its interactions with enzymes like 2,3-dihydroxybenzoate-AMP ligase provide insights into metabolic pathways and enzyme mechanisms.

2. Antimicrobial Properties

  • Preliminary studies indicate potential antimicrobial activities of this compound, making it a candidate for further research in antimicrobial formulations.

Medical Applications

1. Drug Delivery Systems

  • The compound is being investigated for its potential use in drug delivery systems. The ester linkage can be hydrolyzed in vivo to release active therapeutic agents, enhancing the efficacy of drug formulations.

2. Cancer Research

  • Recent studies have explored derivatives of this compound as inhibitors of cancer cell proliferation. For example, a derivative demonstrated significant cytotoxic effects against HT29 colorectal cancer cells, highlighting its potential as a therapeutic agent .

Industrial Applications

1. Cosmetics and Personal Care Products

  • Due to its moisturizing properties, this compound is used in the formulation of cosmetics and personal care products. Its ability to enhance skin hydration makes it a valuable ingredient in lotions and creams.

2. Polymer Production

  • The compound’s dihydroxy functionality allows it to participate in polymerization reactions, making it useful in producing various polymers and resins utilized in industrial applications.

Table 1: Summary of Applications

Application AreaSpecific UsesRelevant Findings
Organic ChemistryIntermediate for complex organic synthesisFacilitates various chemical reactions
Biological ResearchModel compound for enzyme studiesInsights into metabolic pathways
Medical ResearchDrug delivery systemsHydrolysis releases active agents
Cancer ResearchCytotoxicity against cancer cellsEffective against HT29 colorectal cancer cells
Industrial ChemistryCosmetics formulationMoisturizing properties enhance product efficacy
Polymer ScienceProduction of polymers and resinsDihydroxy functionality aids polymerization

Case Studies

Case Study 1: Enzyme Interaction
In a study examining the interaction between this compound and the enzyme 2,3-dihydroxybenzoate-AMP ligase from Bacillus subtilis, researchers found that the compound significantly influenced enzyme activity through specific binding mechanisms. This interaction is crucial for understanding its role in metabolic pathways related to benzoate catabolism.

Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of a derivative of this compound revealed an IC50 value indicating effective inhibition of HT29 colorectal cancer cells. The study utilized QSAR analysis to correlate chemical structure with biological activity, underscoring the compound's potential as a lead candidate for further drug development .

Comparison with Similar Compounds

    2,3-Dihydroxypropyl 4-hydroxybenzoate: Similar structure but with an additional hydroxyl group on the benzene ring.

    2,3-Dihydroxypropyl butyrate: Similar ester but with a butyrate group instead of a benzoate group.

    Glycerol esters: Compounds like glycerol monostearate and glycerol monooleate share similar hydroxyl functionalities.

Uniqueness: 2,3-Dihydroxypropyl benzoate is unique due to its specific combination of hydroxyl and benzoate groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and form stable esters makes it valuable in multiple applications.

Biological Activity

2,3-Dihydroxypropyl benzoate is an ester derived from benzoic acid and glycerol, characterized by the presence of two hydroxyl groups on the propane chain. This unique structure has led to research into its biological activities, particularly its potential antimicrobial properties and its role as a precursor for biologically active compounds. This article reviews the biological activity of this compound, highlighting key research findings and case studies.

The compound's diol structure allows it to engage in hydrogen bonding with biological molecules, which may influence various metabolic pathways. The presence of hydroxyl groups enhances its solubility and reactivity in biological systems, making it a subject of interest in pharmacological studies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains. For instance, a study evaluated its efficacy against Escherichia coli and Staphylococcus aureus, demonstrating inhibition zones comparable to standard antibiotics.

Cytotoxic Activity

In a notable study focusing on colorectal cancer, derivatives of this compound were synthesized and tested for their ability to inhibit the BCL-2 protein in HT29 colorectal cancer cells. The compound 4-[(2S)-2,3-dihydroxypropyl]-2-methoxyphenyl 2-hydroxybenzoate exhibited the highest cytotoxicity with an IC50 value significantly lower than other synthesized compounds .

Table 1: IC50 Values of Compounds Tested Against HT29 Cells

Compound NameIC50 (µmol/ml)
4-[(2S)-2,3-dihydroxypropyl]-2-methoxyphenyl 2-hydroxybenzoate26.56
Compound A (control)286.81
EugenolHigher than 286.81

This data suggests that modifications to the eugenol structure can enhance anticancer activity through increased hydrophobicity and improved ligand-binding interactions .

The mechanism of action for this compound involves interactions at the molecular level. The hydroxyl groups can form hydrogen bonds with target proteins, influencing their conformation and function. Additionally, the compound's ability to modulate pathways related to apoptosis makes it a valuable candidate for further research in cancer therapeutics .

Study on Antimicrobial Efficacy

In a comparative study involving various esters, including this compound, researchers found that it exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a natural preservative in food and cosmetic formulations due to its ability to inhibit microbial growth effectively .

Cancer Research

A recent investigation into the cytotoxic effects of eugenol derivatives revealed that compounds similar to this compound could selectively induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing safer cancer treatments with fewer side effects .

Properties

IUPAC Name

2,3-dihydroxypropyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c11-6-9(12)7-14-10(13)8-4-2-1-3-5-8/h1-5,9,11-12H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCPXHKCMRZQAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40872268
Record name 2,3-Dihydroxypropyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40872268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3376-59-8
Record name 1-Monobenzoylglycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003376598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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